![molecular formula C20H23N3O6S2 B13355004 {[5-(Dimethylcarbamoyl)-3-(ethoxycarbonyl)-4-methylthiophen-2-yl]carbamoyl}methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B13355004.png)
{[5-(Dimethylcarbamoyl)-3-(ethoxycarbonyl)-4-methylthiophen-2-yl]carbamoyl}methyl 2-(methylsulfanyl)pyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-(Dimethylcarbamoyl)-3-(ethoxycarbonyl)-4-methylthiophen-2-yl)amino)-2-oxoethyl 2-(methylthio)nicotinate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a thiophene ring, carbamoyl, ethoxycarbonyl, and nicotinate groups, making it an interesting subject for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-((5-(Dimethylcarbamoyl)-3-(ethoxycarbonyl)-4-methylthiophen-2-yl)amino)-2-oxoethyl 2-(methylthio)nicotinate involves multiple steps, including the formation of carbamates and thiocarbamates. One-pot reactions using carbonylimidazolide in water with a nucleophile can efficiently prepare urea, carbamates, and thiocarbamates without an inert atmosphere . Additionally, the use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst enables the direct conversion of low-concentration CO2 into carbamates .
Industrial Production Methods: Industrial production methods for this compound may involve flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to batch processes . These systems allow for the direct introduction of functional groups into various organic compounds, streamlining the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 2-((5-(Dimethylcarbamoyl)-3-(ethoxycarbonyl)-4-methylthiophen-2-yl)amino)-2-oxoethyl 2-(methylthio)nicotinate can undergo various chemical reactions, including oxidation, reduction, and substitution. The ethoxycarbonyl group, for example, is an organyl group that can participate in electrophilic and nucleophilic reactions .
Common Reagents and Conditions: Common reagents used in these reactions include boronic acids, which can catalyze the activation of hydroxy functional groups, leading to the formation of amides, cycloadditions, and conjugate additions . Additionally, the use of activated sulfonium reagents can dehydrate carbamic acid intermediates to generate isocyanates, which can then be trapped by various amines and alcohols to form ureas and carbamates .
Major Products Formed: The major products formed from these reactions include substituted ureas, carbamates, and thiocarbamates, which have various applications in organic synthesis and industrial processes .
Aplicaciones Científicas De Investigación
2-((5-(Dimethylcarbamoyl)-3-(ethoxycarbonyl)-4-methylthiophen-2-yl)amino)-2-oxoethyl 2-(methylthio)nicotinate has several scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology and medicine, it may serve as a potential drug candidate due to its unique structure and functional groups. Additionally, its applications in industry include the production of specialized materials and chemicals .
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, glucokinase activators, which are structurally similar to this compound, have been shown to regulate glucose homeostasis by activating the glucokinase enzyme . This activation leads to increased glucose uptake and utilization, making it a potential therapeutic agent for conditions such as type 2 diabetes .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds include other carbamates and thiocarbamates, which share structural features and functional groups with 2-((5-(Dimethylcarbamoyl)-3-(ethoxycarbonyl)-4-methylthiophen-2-yl)amino)-2-oxoethyl 2-(methylthio)nicotinate . Examples include N-substituted carbamoyl chlorides and O-aryl carbamates .
Uniqueness: The uniqueness of 2-((5-(Dimethylcarbamoyl)-3-(ethoxycarbonyl)-4-methylthiophen-2-yl)amino)-2-oxoethyl 2-(methylthio)nicotinate lies in its combination of functional groups and its potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential as a drug candidate make it a valuable compound for scientific research and industrial applications.
Propiedades
Fórmula molecular |
C20H23N3O6S2 |
|---|---|
Peso molecular |
465.5 g/mol |
Nombre IUPAC |
[2-[[5-(dimethylcarbamoyl)-3-ethoxycarbonyl-4-methylthiophen-2-yl]amino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C20H23N3O6S2/c1-6-28-20(27)14-11(2)15(18(25)23(3)4)31-17(14)22-13(24)10-29-19(26)12-8-7-9-21-16(12)30-5/h7-9H,6,10H2,1-5H3,(H,22,24) |
Clave InChI |
ZIGZTHXUMCMVIF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(SC(=C1C)C(=O)N(C)C)NC(=O)COC(=O)C2=C(N=CC=C2)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


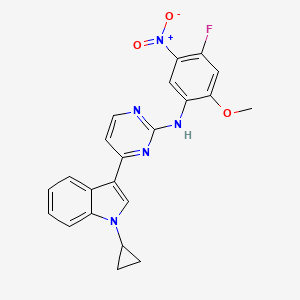
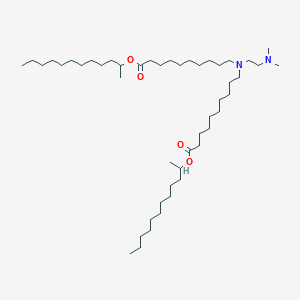
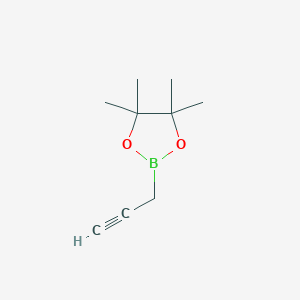
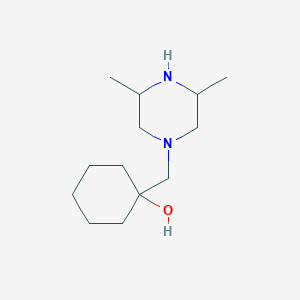

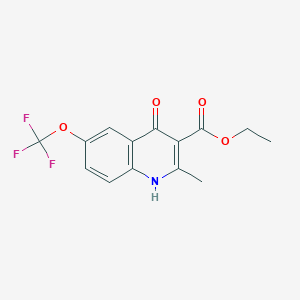
![3,10-Dibromo-8-chloro-11-(piperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine](/img/structure/B13354974.png)
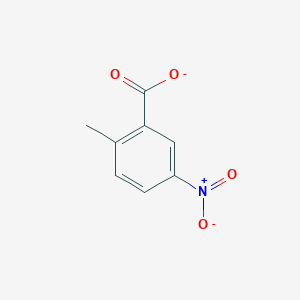

![N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-3-(1H-pyrrol-1-yl)propanamide](/img/structure/B13354990.png)
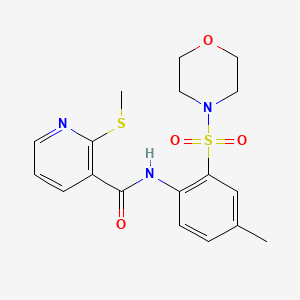
![3-(4-chlorophenyl)-N-{4-[4-(2-hydroxyethyl)-1-piperazinyl]phenyl}-3-(1H-pyrrol-1-yl)propanamide](/img/structure/B13355000.png)
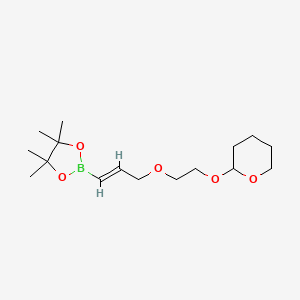
![6-(4-Chlorobenzyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355009.png)
